molecular formula C6H13NO4S B12631965 3-[(2-Oxopropyl)amino]propane-1-sulfonic acid CAS No. 918825-00-0

3-[(2-Oxopropyl)amino]propane-1-sulfonic acid

Cat. No.: B12631965
CAS No.: 918825-00-0
M. Wt: 195.24 g/mol
InChI Key: RCXCXQSYXUVGSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Oxopropyl)amino]propane-1-sulfonic acid is a compound with a unique structure that includes a sulfonic acid group, a secondary amine, and a ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Oxopropyl)amino]propane-1-sulfonic acid typically involves the reaction of 3-aminopropane-1-sulfonic acid with an appropriate ketone, such as acetone, under controlled conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Oxopropyl)amino]propane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

3-[(2-Oxopropyl)amino]propane-1-sulfonic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(2-Oxopropyl)amino]propane-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-propanesulfonic acid: A related compound with similar structural features but lacking the ketone group.

    Homotaurine: Another similar compound used in neurological research.

Uniqueness

3-[(2-Oxopropyl)amino]propane-1-sulfonic acid is unique due to the presence of both a ketone and a sulfonic acid group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

918825-00-0

Molecular Formula

C6H13NO4S

Molecular Weight

195.24 g/mol

IUPAC Name

3-(2-oxopropylamino)propane-1-sulfonic acid

InChI

InChI=1S/C6H13NO4S/c1-6(8)5-7-3-2-4-12(9,10)11/h7H,2-5H2,1H3,(H,9,10,11)

InChI Key

RCXCXQSYXUVGSS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CNCCCS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.